molecular formula C19H18N2O2 B5237084 ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate

ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate

Cat. No. B5237084
M. Wt: 306.4 g/mol
InChI Key: JVWGPRIKUDSPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has shown promising results in various studies, making it a popular choice for researchers in the field of chemistry and biology.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, which can lead to a decrease in the activity of these enzymes.
Biochemical and Physiological Effects:
Ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions that could be explored in relation to ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate. One possible area of research could be to further investigate its mechanism of action, in order to gain a better understanding of how it works. Additionally, it could be interesting to explore the potential use of this compound in the treatment of various diseases, such as cancer and inflammation. Finally, further studies could be carried out to determine the optimal dosage and administration of this compound for different applications.

Synthesis Methods

The synthesis of ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate involves the reaction of 2-methyl-4-quinolinecarboxylic acid with ethyl chloroformate and triethylamine. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

Ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it a popular choice for researchers in the field of chemistry and biology.

properties

IUPAC Name

ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)15-9-5-7-11-17(15)21-18-12-13(2)20-16-10-6-4-8-14(16)18/h4-12H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWGPRIKUDSPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-methylquinolin-4-yl)amino]benzoate

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